molecular formula C9H19NOSi B2672997 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile CAS No. 88522-73-0

3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B2672997
CAS No.: 88522-73-0
M. Wt: 185.342
InChI Key: TYIFFJGNUDQZQG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile is a specialized organosilicon compound of significant interest in advanced organic synthesis, primarily functioning as a protected cyanohydrin synthon. The trimethylsilyl (TMS) ether moiety serves as a robust protecting group for sensitive hydroxyl functions, enhancing the compound's stability and allowing for its purification and storage before selective deprotection under mild conditions . The nitrile group is a versatile synthetic handle; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in reactions with organometallic reagents such as Grignard reagents to form ketones . This bifunctional nature makes this compound a valuable precursor for constructing complex molecular architectures, particularly in pharmaceutical and fine chemical research where the introduction of carbonyl and amino functionalities is required. Furthermore, organosilicon compounds are generally considered to have a favorable toxicological profile, with studies confirming that established safety thresholds for chemicals with limited data are protective for this class of compounds . This reagent is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-trimethylsilyloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOSi/c1-9(2,3)8(7-10)11-12(4,5)6/h8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIFFJGNUDQZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-73-0
Record name 3,3-dimethyl-2-[(trimethylsilyl)oxy]butanenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of 3,3-dimethyl-2-butanone with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H17NOSi
  • Molecular Weight : 185.34 g/mol
  • IUPAC Name : 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile
  • CAS Number : 40326-16-7

The presence of a trimethylsilyl group enhances the compound's stability and solubility, influencing its reactivity in various chemical reactions.

Organic Synthesis

This compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various transformations:

  • Oxidation : Converts the nitrile group to amides or carboxylic acids.
  • Reduction : Reduces nitrile to primary amines using lithium aluminum hydride.
  • Substitution Reactions : The trimethylsilyl group can be replaced with other functional groups, facilitating the creation of diverse derivatives.

Biological Applications

Research indicates that this compound may possess biological activity, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial efficacy by disrupting bacterial membranes or inhibiting essential enzymes.
  • Cytotoxic Effects : In vitro studies have shown potential cytotoxic effects against cancer cell lines such as MCF-7. The mechanism may involve apoptosis induction or cell cycle arrest.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainConcentration (µg/mL)Inhibition Zone (mm)
E. coli5015
S. aureus5018
P. aeruginosa5012

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted on MCF-7 breast cancer cells to assess the compound's potential as an anticancer agent. The GI50 value was determined to be approximately 5 µM, indicating significant growth inhibition.

CompoundGI50 (µM)
This compound5
Control (Untreated)>100

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile (CAS 727382-14-1)

  • Structure : Differs by a chlorine substituent at position 4 instead of a methyl group.
  • Reactivity : The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions, whereas the dimethyl groups in the target compound promote steric hindrance, limiting such reactivity .
  • Applications : Used in pharmaceutical intermediates (e.g., antihypertensive drugs like irbesartan), contrasting with the target compound’s role in nucleoside protection .

3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile (Ref: 3D-QBA32616)

  • Structure : Lacks the 3,3-dimethyl substitution, reducing steric bulk.
  • Synthetic Utility : Less steric hindrance may allow broader reactivity in silylation reactions compared to the bulkier 3,3-dimethyl analog .

(3S)-3-[(Indenyl)-3-[(trimethylsilyl)oxy]butanenitrile (Compound 24)

  • Structure : Incorporates a complex indenyl substituent and stereochemistry.
  • Synthesis : Prepared via TMS triflate-mediated silylation (86% yield), demonstrating efficient TMS group installation under mild conditions .
  • Biological Relevance : Designed for vitamin D3 analog synthesis, highlighting how structural complexity directs biological activity .

4-(Chromen-3-yloxy)butanenitrile (Compound 12d)

  • Structure : Features a chromene moiety with multiple hydroxyl groups.
  • Activity: Exhibits antioxidant and receptor-binding properties due to phenolic groups, unlike the inert TMS-protected target compound .
  • Applications: Potential use in therapeutics, contrasting with the target’s synthetic intermediary role .

3-[3-(Trifluoromethyl)indazol-2-yl]butanenitrile

  • Structure : Contains a trifluoromethyl-indazolyl group, enhancing metabolic stability.
  • Physicochemical Properties : Higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8) due to fluorine substituents .
  • Applications : Explored in kinase inhibition, emphasizing substituent-driven bioactivity .

Structural and Functional Comparison Table

Compound Name Key Substituents Reactivity/Applications Commercial/Synthetic Notes
3,3-Dimethyl-2-[(TMS)oxy]butanenitrile 3,3-dimethyl, TMS-ether Nucleoside protection, steric hindrance Available (CAS 727382-14-1)
4-Chloro-3-[(TMS)oxy]butanenitrile 4-Cl, TMS-ether Electrophilic substitution in drug synthesis Industrial-scale production
3-Methyl-2-[(TMS)oxy]butanenitrile 3-methyl, TMS-ether Discontinued due to niche applications
(3S)-Indenyl-TMS-butanenitrile (24) Indenyl, stereocenter Vitamin D3 analog precursor (86% yield) High synthetic efficiency
4-(Chromen-3-yloxy)butanenitrile (12d) Chromenyl, hydroxyl groups Antioxidant, receptor binding Biologically active scaffold
Trifluoromethyl-indazolyl-butanenitrile CF3-indazolyl Kinase inhibition, enhanced stability Preclinical investigation

Key Research Findings

  • Steric Effects : The 3,3-dimethyl groups in the target compound reduce reactivity in nucleophilic substitutions compared to less hindered analogs like 3-methyl-2-[(TMS)oxy]butanenitrile .
  • Synthetic Efficiency : TMS triflate-mediated silylation (as in Compound 24) is broadly applicable for TMS-ether installation, suggesting compatibility with the target compound’s synthesis .
  • Biological vs. Synthetic Roles : Structural complexity (e.g., chromene or indenyl groups) correlates with biological activity, whereas simpler TMS-protected nitriles serve as intermediates .

Biological Activity

3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile, with the CAS number 88522-73-0, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a nitrile functional group and a trimethylsilyl ether, which contributes to its stability and reactivity in various biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound highlights its unique structure:

  • Molecular Formula : C8_{8}H15_{15}N O1_{1}
  • Functional Groups : Nitrile group (-C≡N), Trimethylsilyl ether (-Si(CH3_3)3_3)

This structural configuration not only influences the compound's chemical reactivity but also its interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several key areas of interest:

Case Study 1: Cytotoxicity Assessment

A study conducted on structurally similar compounds highlighted the importance of functional groups in determining cytotoxic effects. The MTT assay results indicated that certain derivatives exhibited significant growth inhibition against cancer cell lines, such as HeLa and MCF-7. The IC50_{50} values ranged from 1.6 µM to 5.5 µM for effective compounds .

Compound NameIC50_{50} (µM)Cell Line Tested
Compound A1.6HeLa
Compound B5.5MCF-7
This compoundTBDTBD

Case Study 2: Enzyme Interaction Studies

Research on enzyme interactions involving silyl ether derivatives has demonstrated their potential to act as enzyme inhibitors or substrates. Understanding these interactions can provide insights into the compound's pharmacological properties and help design more effective drugs .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
2,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrileC8_{8}H15_{15}N O1_{1}Different methyl positioning
4-Methyl-2-(trimethylsilyloxy)butanenitrileC8_{8}H15_{15}N O1_{1}Variation in methyl placement
3-Methyl-2-(trimethylsilyloxy)butanenitrileC8_{8}H15_{15}N O1_{1}Potentially altered physical properties

The unique placement of the trimethylsilyloxy group in this compound may influence its reactivity patterns and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-dimethyl-2-[(trimethylsilyl)oxy]butanenitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyanosilylation of ketones or aldehydes using trimethylsilyl cyanide (TMSCN). For example, a ZnI₂-catalyzed reaction in dichloromethane (CH₂Cl₂) at room temperature for 4 hours achieves yields up to 84% . Key steps include nucleophilic addition of TMSCN to carbonyl groups, followed by silylation.
  • Critical Parameters : Catalyst loading (e.g., 15 mol% ZnI₂), solvent polarity, and temperature control (0–5°C for sensitive intermediates) are critical for reproducibility .

Q. How is the purity of this compound validated in academic research?

  • Analytical Techniques :

  • 1H NMR : Characteristic signals include δ 0.31 ppm (s, 9H, Si(CH₃)₃) and δ 1.89 ppm (s, 3H, CH₃) for the trimethylsilyl and methyl groups, respectively .
  • Column Chromatography : Purification using hexane/ethyl acetate (9:1) gradients removes byproducts, confirmed by TLC .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of silyl-protected nitriles like this compound?

  • Stereoselective Strategies :

  • Chiral Catalysts : Use of enantiopure Lewis acids (e.g., (R)-BINOL-Zn complexes) can induce asymmetry during cyanosilylation .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 0°C) favor kinetic products, while prolonged reaction times may lead to equilibration .
    • Data Contradictions : Discrepancies in enantiomeric excess (ee) across studies often stem from variations in catalyst preparation or moisture content in solvents .

Q. What catalytic systems enhance the efficiency of cyanosilylation reactions for this compound?

  • Innovative Catalysts :

Catalyst SystemConversion (%)ConditionsReference
ZnI₂ (15 mol%)84CH₂Cl₂, rt
MOF-74 (defect)>95Solvent-free, 60°C
  • Mechanistic Insights : MOF-74 provides open metal sites (e.g., Zn²⁺) that activate carbonyl substrates, reducing activation energy .

Q. How do competing side reactions (e.g., over-silylation or hydrolysis) impact the synthesis of this compound?

  • Mitigation Strategies :

  • Moisture Control : Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of TMSCN to HCN .
  • Stoichiometry : Limiting TMSCN to 1.5 equivalents minimizes over-silylation, confirmed by monitoring via ¹H NMR .
    • Contradiction Analysis : Higher yields reported in solvent-free MOF-74 systems (95%) vs. solution-phase ZnI₂ (84%) suggest solvent polarity affects intermediate stability .

Q. What advanced applications exist for this compound in natural product or pharmaceutical synthesis?

  • Case Study : The silyl-protected nitrile group serves as a masked carbonyl in multi-step syntheses. For example, it was used in the preparation of spirobenzo-fused aldose reductase inhibitors, where the nitrile is later hydrolyzed to a ketone .
  • Challenges : Compatibility with other protecting groups (e.g., tert-butyldimethylsilyl ethers) requires careful orthogonal deprotection strategies .

Methodological Best Practices

Q. How should researchers address discrepancies in reported yields or stereochemical outcomes?

  • Troubleshooting Protocol :

Verify catalyst purity and moisture levels in solvents via Karl Fischer titration.

Compare NMR data (e.g., integration ratios for diastereomers) with literature .

Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxygen interference.

Q. What alternatives exist for isolating sensitive intermediates during synthesis?

  • Non-Chromatographic Methods :

  • Crystallization : Hexane/EtOAc mixtures induce crystallization of the silylated product .
  • Distillation : Vacuum distillation at <1 mmHg isolates high-purity nitriles without thermal decomposition .

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